cyclobutyl(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone

HBV capsid assembly modulator DPPC scaffold HepAD38 antiviral assay

Cyclobutyl(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone (CAS 2034507-51-0; molecular formula C14H19N3O; MW 245.33) is a synthetic small molecule belonging to the 6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamine (DPPC) structural class. It is classified as a type II hepatitis B virus (HBV) capsid assembly modulator (CAM), a mechanism that induces the formation of aberrant, non-functional capsids rather than blocking capsid assembly entirely (type I mechanism).

Molecular Formula C14H19N3O
Molecular Weight 245.326
CAS No. 2034507-51-0
Cat. No. B2550447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecyclobutyl(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone
CAS2034507-51-0
Molecular FormulaC14H19N3O
Molecular Weight245.326
Structural Identifiers
SMILESC1CC(C1)C(=O)N2CCN3C(=CC(=N3)C4CC4)C2
InChIInChI=1S/C14H19N3O/c18-14(11-2-1-3-11)16-6-7-17-12(9-16)8-13(15-17)10-4-5-10/h8,10-11H,1-7,9H2
InChIKeyLCMSESUBVYCLOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Cyclobutyl(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone (CAS 2034507-51-0): Procurement-Grade Overview for HBV Capsid Assembly Modulator Research


Cyclobutyl(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone (CAS 2034507-51-0; molecular formula C14H19N3O; MW 245.33) is a synthetic small molecule belonging to the 6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamine (DPPC) structural class. It is classified as a type II hepatitis B virus (HBV) capsid assembly modulator (CAM), a mechanism that induces the formation of aberrant, non-functional capsids rather than blocking capsid assembly entirely (type I mechanism). The compound was developed in the lineage of GYH2-18, the prototypical DPPC discovered by Roche, and is studied primarily as an antiviral research tool for probing HBV capsid biology and as a potential lead-optimization scaffold. [1] [2]

Why Cyclobutyl(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone Cannot Be Replaced by Other In-Class HBV CAMs


HBV capsid assembly modulators (CAMs) are a chemically and mechanistically heterogeneous class. Type I CAMs (e.g., heteroaryldihydropyrimidine derivatives) induce capsid disassembly or misdirect core protein dimers into non-capsid polymers, while type II CAMs (including this DPPC compound, sulfamoylbenzamides like NVR 3-778, and phenylpropenamides) accelerate assembly to produce aberrant capsids devoid of viral pre-genomic RNA. Even within the type II subclass, differences in chemotype (DPPC vs. sulfamoylbenzamide vs. phenylpropenamide) confer distinct binding kinetics, resistance profiles, and cytotoxicity windows. Simply substituting one type II CAM for another ignores these structural-activity determinants, which can lead to divergent potency, off-target profiles, and metabolic stability—even when EC50 values appear superficially similar. [1] [2] [3]

Quantitative Differentiation Evidence for Cyclobutyl(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone vs. Key HBV CAM Comparators


Anti-HBV Potency in HePAD38 Cells: DPPC Compound vs. NVR 3-778 and Analog 4a

In the HepAD38 cell line (a stably HBV-transfected HepG2 derivative), cyclobutyl(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone inhibits HBV DNA replication with an EC50 of 260 nM, measured by qPCR after 96 hours [1]. The sulfamoylbenzamide-class CAM NVR 3-778, tested in the same cell line, exhibits an EC50 of 290 ± 30 nM under comparable conditions [2]. A structurally optimized sulfonamide–amide hybrid, compound 4a, reported an EC50 of 240 ± 100 nM [2]. The target compound's potency is numerically within the same order of magnitude as these comparators, placing it as an equivalent-potency DPPC representative.

HBV capsid assembly modulator DPPC scaffold HepAD38 antiviral assay

Mechanistic Differentiation: Type II CAM Induction of Aberrant Capsid Assembly

Cyclobutyl(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone belongs to the type II CAM class, which accelerates capsid assembly kinetics to produce morphologically aberrant, empty capsids that cannot package pgRNA [1]. This contrasts with type I CAMs (e.g., HAP derivatives such as Bay 41-4109) that misdirect capsid protein dimers into non-capsid polymers or destabilize existing capsids. GYH2-18, the parent DPPC compound, has been experimentally confirmed as a type II CAM, and this derivative retains the DPPC skeleton, implying a conserved mechanism [1].

capsid assembly modulation type II CAM mechanism of action

Physicochemical Differentiation: Molecular Weight and Ligand Efficiency Potential

With a molecular weight of 245.33 Da, cyclobutyl(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone is substantially smaller than widely studied type II CAMs such as JNJ-632 (MW ≈ 431 Da) and NVR 3-778 (MW ≈ 457 Da) [1]. Lower molecular weight is a favorable attribute in lead optimization, as it provides greater headroom for property-modulating substitutions without exceeding Lipinski's Rule of 5 thresholds.

molecular weight ligand efficiency drug-likeness

Chemotype Expansion: DPPC Scaffold vs. Sulfamoylbenzamide and Phenylpropenamide Classes

The 6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamine (DPPC) core represents a structurally distinct chemotype from the two dominant type II CAM classes: sulfamoylbenzamides (SBAs, e.g., NVR 3-778, JNJ-632) and phenylpropenamides (PPAs, e.g., AT-130). This scaffold was identified by Roche and advanced through the GYH2-18 series [1]. Patent analysis indicates that DPPC-based CAMs have been claimed separately from SBA and PPA chemotypes, offering distinct intellectual property (IP) space [2].

DPPC scaffold sulfamoylbenzamide chemotype diversity intellectual property

High-Value Research Application Scenarios for Cyclobutyl(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone


HBV Capsid Biology Probe: Investigating Structure–Kinetic Relationships of Type II CAMs

The compound's confirmed type II CAM mechanism (EC50 = 260 nM in HePAD38) enables its use as a DPPC-class probe in comparative particle gel assays and electron microscopy studies. Researchers can co-test this DPPC derivative alongside SBA-class CAMs (e.g., NVR 3-778) to dissect whether different chemotypes induce distinct capsid morphologies or assembly kinetics, even when sharing a type II mechanism. Such studies directly inform structure–kinetic relationship (SKR) models. [1] [2]

Lead Optimization Feeder Scaffold: Low-MW Starting Point for Property-Guided Optimization

With a molecular weight of only 245.33 Da—approximately 40% lower than JNJ-632 or NVR 3-778—this compound serves as an attractive low-MW starting scaffold. Medicinal chemistry teams can systematically append substituents to the cyclobutyl and cyclopropyl positions to improve potency and selectivity while monitoring property trajectories, maximizing the probability of identifying a development candidate that remains within drug-like chemical space. [1]

HBV Core Protein Resistance Profiling Panel Component

As CAMs advance toward clinical use, core protein mutations conferring resistance to specific chemotypes have been identified. This DPPC compound can be included as a structurally orthogonal CAM in resistance-profiling panels alongside SBAs, PPAs, and HAPs. Testing against panels of HBV core protein variants (e.g., T33N, I105T, Y132A) can reveal whether the DPPC binding mode is differentially affected by mutations that compromise other CAM classes, informing combination therapy strategies. [1]

In Vitro ADME Comparator for Cross-Chemotype Benchmarking

Given the divergent physicochemical properties between the low-MW DPPC compound and larger SBAs/PPAs, this compound is well suited as a reference tool in comparative in vitro ADME assays (microsomal stability, CYP inhibition, plasma protein binding). Such head-to-head benchmarking across chemotypes can guide the prioritization of chemical series in early drug discovery portfolios. [1]

Quote Request

Request a Quote for cyclobutyl(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.